

# Spectroscopic Profile of 1-Cyclopropylethanamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	1-Cyclopropylethanamine
CAS No.:	1621-24-5
Cat. No.:	B155062

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Cyclopropylethanamine** (CAS No. 1621-24-5). Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents a combination of predicted data from reliable sources and expected spectroscopic characteristics based on the analysis of analogous compounds. The information herein is intended to support research, development, and quality control activities involving this compound.

## Chemical Structure and Properties

- IUPAC Name: **1-cyclopropylethanamine**
- Molecular Formula:  $C_5H_{11}N$  [1]
- Molecular Weight: 85.15 g/mol [1]

- Exact Mass: 85.089149355 Da[1]
- SMILES: CC(C1CC1)N[1]
- InChI: InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3[1]

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1-Cyclopropylethanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (500 MHz, D<sub>2</sub>O)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~1.71	Multiplet	4	Cyclopropyl CH <sub>2</sub>
~1.47	Multiplet	1	Cyclopropyl CH
~1.25	Doublet	3	Methyl CH <sub>3</sub>
~3.20	Quartet	1	Ethanaminy CH
Variable	Broad Singlet	2	Amine NH <sub>2</sub>

Predicted data sourced from the Human Metabolome Database (HMDB).[2] Note: The chemical shift of the amine protons (NH<sub>2</sub>) is highly dependent on the solvent and concentration and may exchange with D<sub>2</sub>O.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~55	Ethanaminy CH
~20	Methyl CH <sub>3</sub>
~15	Cyclopropyl CH
~5	Cyclopropyl CH <sub>2</sub>

Note: This data is based on typical chemical shifts for similar structures and predictions.

## Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

Frequency (cm <sup>-1</sup> )	Vibration Mode	Intensity
3300-3500	N-H Stretch (asymmetric and symmetric)	Medium, Sharp (typically two bands for primary amines)
2850-2960	C-H Stretch (aliphatic)	Strong
~3080	C-H Stretch (cyclopropyl)	Medium
1590-1650	N-H Bend (scissoring)	Medium
1000-1250	C-N Stretch	Medium
650-900	N-H Wag	Broad, Strong

Note: These are characteristic infrared absorption frequencies for primary amines and cyclopropyl groups.

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
85	Moderate	[M] <sup>+</sup> (Molecular Ion)
84	Moderate	[M-H] <sup>+</sup>
70	High	[M-CH <sub>3</sub> ] <sup>+</sup> (α-cleavage)
44	Base Peak	[CH(NH <sub>2</sub> )=CH <sub>2</sub> ] <sup>+</sup> (α-cleavage with rearrangement)
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Cyclopropyl cation)

Note: The fragmentation pattern is predicted based on the typical behavior of primary amines under electron ionization, which often involves α-cleavage. The molecular ion is expected to have an odd mass, consistent with the nitrogen rule for compounds containing a single nitrogen atom.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-Cyclopropylethanamine**.

### NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **1-Cyclopropylethanamine**.
  - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-deuterated solvent for reference.
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:

- Record the spectrum on a 400 MHz or higher field NMR spectrometer.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
- Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
- <sup>13</sup>C NMR Acquisition:
  - Record the spectrum on the same spectrometer.
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Acquire the spectrum with a significantly larger number of scans compared to <sup>1</sup>H NMR to achieve an adequate signal-to-noise ratio.

## IR Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - KBr Pellet (for salts): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
  - Record the spectrum over the range of 4000 to 400 cm<sup>-1</sup>.
  - Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

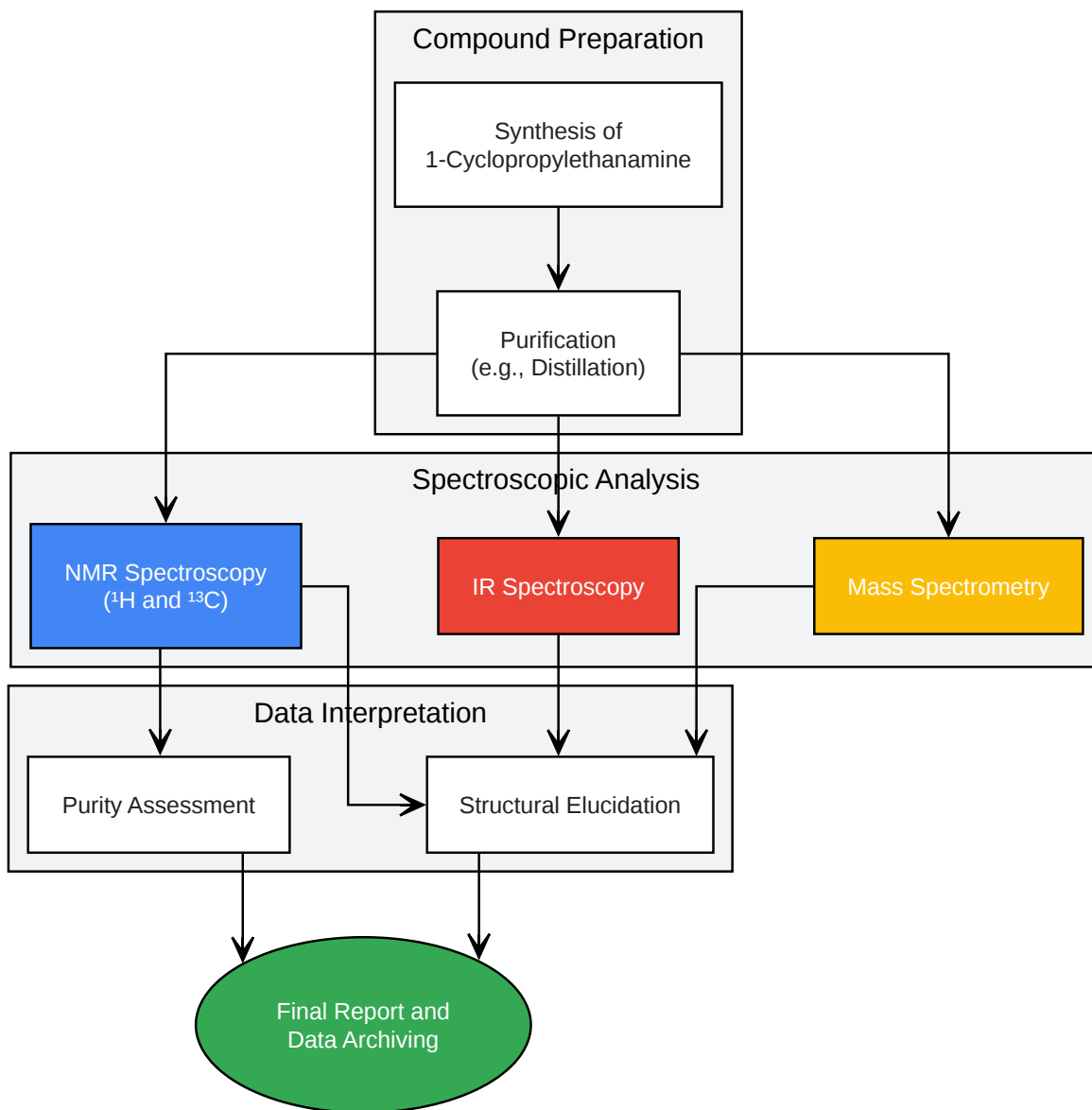
## Mass Spectrometry

- Sample Introduction:
  - Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) into a GC equipped with a suitable capillary column (e.g., a non-polar stationary phase). The GC will separate the compound before it enters the mass spectrometer.
- Ionization:
  - Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis:
  - Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of approximately 10 to 200 amu.
  - Identify the molecular ion peak and the major fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1-Cyclopropylethanamine**.

## Spectroscopic Analysis Workflow for 1-Cyclopropylethanamine



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## References

- [1. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. rsc.org \[rsc.org\]](#)
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